molecular formula C11H14N2O2 B10977684 N-(tetrahydrofuran-2-ylmethyl)pyridine-3-carboxamide

N-(tetrahydrofuran-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B10977684
M. Wt: 206.24 g/mol
InChI Key: VTPMIDREBAFNIA-UHFFFAOYSA-N
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Description

N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE: is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a carboxamide group and an oxolane (tetrahydrofuran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxolane Moiety: The oxolane ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.

    Attachment to Pyridine: The oxolane moiety is then attached to the pyridine ring via a nucleophilic substitution reaction. This can be achieved by reacting 2-bromomethyl oxolane with pyridine-3-carboxamide in the presence of a base like potassium carbonate.

    Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolane ring, where halogenation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays. Its ability to form stable complexes with metals makes it useful in metalloprotein research.

Medicine

In medicinal chemistry, N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(OXOLAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxolane ring and pyridine moiety can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(TETRAHYDROFURAN-2-YL)METHYL]PYRIDINE-3-CARBOXAMIDE: Similar structure but with a tetrahydrofuran ring instead of oxolane.

  • **N-[(OXOLAN-2-YL)METHYL]PYRIDINE-

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O2/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10/h1,3,5,7,10H,2,4,6,8H2,(H,13,14)

InChI Key

VTPMIDREBAFNIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN=CC=C2

Origin of Product

United States

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